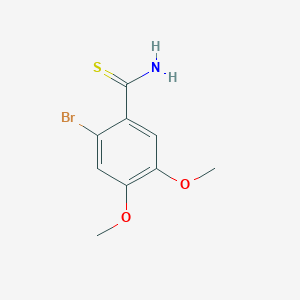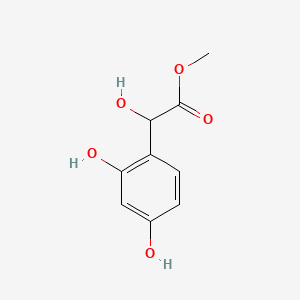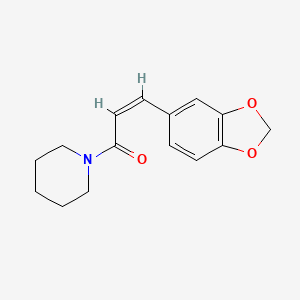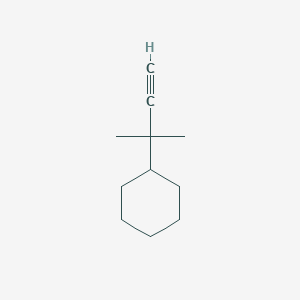
5-(Isopropyl(methyl)amino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopropyl(methyl)amino)pentan-2-ol is an organic compound with the molecular formula C9H21NO. It is a secondary alcohol and an amine, which makes it a versatile compound in various chemical reactions and applications. The compound is characterized by the presence of an isopropyl group, a methyl group, and an amino group attached to a pentan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl(methyl)amino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-2-ol with isopropylmethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-bromopentan-2-ol in an appropriate solvent such as ethanol.
- Add isopropylmethylamine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropyl(methyl)amino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Formation of 5-(isopropyl(methyl)amino)pentan-2-one.
Reduction: Formation of 5-(isopropyl(methyl)amino)pentane.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
5-(Isopropyl(methyl)amino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 5-(Isopropyl(methyl)amino)pentan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both the hydroxyl and amino groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pentan-2-ol: A primary alcohol with similar structural features but lacking the amino group.
Isopropylamine: An amine with a similar isopropyl group but without the hydroxyl group.
Methylamine: A simple amine with a methyl group but lacking the pentan-2-ol backbone.
Uniqueness
5-(Isopropyl(methyl)amino)pentan-2-ol is unique due to the combination of its secondary alcohol and amine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
5-[methyl(propan-2-yl)amino]pentan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2)10(4)7-5-6-9(3)11/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
SVHAHEWZTSKPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)







![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)



